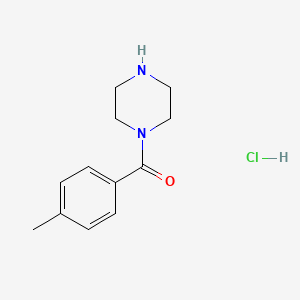

1-(4-Methylbenzoyl)piperazine hydrochloride

Description

Historical Context and Significance of Benzoylpiperazine Derivatives in Organic Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry. researchgate.netnih.gov It is often referred to as a "privileged structure" because this scaffold is frequently found in biologically active compounds across numerous therapeutic areas. researchgate.net The versatility of the piperazine nucleus stems from its two nitrogen atoms, which allow for the straightforward synthesis of a wide array of monosubstituted and unsymmetrically disubstituted derivatives. researchgate.netorgsyn.org

Benzoylpiperazine derivatives, a significant subclass, are characterized by the attachment of a benzoyl group to one of the piperazine nitrogens. Historically, these compounds have been synthesized through standard organic reactions, such as the nucleophilic substitution between piperazine and a suitable benzoyl chloride. ijpsr.com The significance of benzoylpiperazine derivatives in organic synthesis lies in their utility as foundational building blocks. They serve as key intermediates in the construction of more complex molecules with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties. nih.govresearchgate.net The benzyl (B1604629) group, a related scaffold, has also been recognized as an ideal blocking group in the preparation of monosubstituted piperazines, as it can be easily removed by hydrogenolysis. orgsyn.org

Overview of Research Trajectories Involving 1-(4-Methylbenzoyl)piperazine (B39415) Hydrochloride and Related Scaffolds

Research involving 1-(4-Methylbenzoyl)piperazine hydrochloride and its structural analogs is predominantly focused on leveraging this scaffold for the synthesis of novel compounds with potential therapeutic applications. The piperazine moiety is a key component in many drugs, and academic and industrial research continues to explore new derivatives for various biological targets. mdpi.com

One major research trajectory is in the field of oncology. Scientists have designed and synthesized series of novel piperazine derivatives to evaluate their cytotoxic effects on cancer cells. For instance, a study focused on creating 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives through the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides. nih.govresearchgate.net These compounds were then tested for their cell growth inhibitory activity on a panel of cancer cell lines, including those from liver, breast, and colon cancers. nih.govresearchgate.net

Another significant area of investigation involves the development of inhibitors for specific protein-protein interactions implicated in disease. For example, benzylpiperazine derivatives have been designed and synthesized as selective binders of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma 2 (Bcl-2) family. nih.gov Such selective inhibitors are sought after as a new class of anticancer therapies. nih.gov The modular nature of the piperazine scaffold allows for systematic modifications to optimize binding affinity and selectivity for the target protein. nih.gov

The table below summarizes key research areas involving benzoylpiperazine and related scaffolds.

| Research Area | Investigated Scaffold | Research Goal |

| Oncology | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | To evaluate cytotoxicity and cell growth inhibition in various cancer cell lines. nih.govresearchgate.net |

| Apoptosis Regulation | Benzylpiperazine Derivatives | To develop selective inhibitors of Mcl-1, an anti-apoptotic Bcl-2 family protein, for cancer therapy. nih.gov |

| Drug Discovery | General Piperazine Derivatives | Synthesis of intermediates for FDA-approved drugs and novel therapeutic agents. mdpi.com |

| Central Nervous System | Various Piperazine Derivatives | Exploration of compounds with potential antipsychotic, antidepressant, and anxiolytic activities. nih.gov |

Rationale for In-Depth Academic Investigation of 1-(4-Methylbenzoyl)piperazine Hydrochloride as a Synthetic Intermediate

The academic and industrial interest in 1-(4-Methylbenzoyl)piperazine hydrochloride is primarily due to its value as a strategic synthetic intermediate. The rationale for its in-depth investigation is multifaceted and rooted in the principles of medicinal chemistry and efficient organic synthesis.

Secondly, the structure of the compound is ideal for creating molecular libraries for drug discovery screening. The second nitrogen atom of the piperazine ring remains a reactive site, available for further chemical modification such as alkylation or another acylation. mdpi.com This allows for the systematic introduction of various substituents, enabling researchers to conduct structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

The 4-methylbenzoyl group itself provides a specific set of steric and electronic properties that can be advantageous in molecular design. It can participate in specific interactions with biological targets, and its presence provides a defined starting point for further structural modifications. The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for anticancer research exemplifies this modular approach, where a common piperazine core is combined with various benzoyl chlorides to explore their therapeutic potential. nih.govresearchgate.net Ultimately, the utility of 1-(4-Methylbenzoyl)piperazine hydrochloride lies in its ability to facilitate the efficient and systematic synthesis of novel chemical entities for academic and pharmaceutical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATKFUZEWGYDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57238-83-2 | |

| Record name | Methanone, (4-methylphenyl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57238-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Methylbenzoyl Piperazine Hydrochloride

Strategic Approaches to the Synthesis of 1-(4-Methylbenzoyl)piperazine (B39415) Hydrochloride

The construction of the 1-(4-methylbenzoyl)piperazine scaffold can be achieved through several strategic pathways. These include direct acylation of the piperazine (B1678402) ring, building the ring system with the benzoyl group already incorporated, and employing green chemistry principles to minimize environmental impact.

The most direct and widely employed method for synthesizing 1-(4-methylbenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 4-methylbenzoyl chloride. nih.govpsu.edu This reaction is a standard procedure for forming amide bonds.

In this approach, one of the secondary amine groups of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the desired N-acylated piperazine product. Typically, the reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic. nih.govijpsr.com

A common challenge in this synthesis is preventing di-acylation, where both nitrogen atoms of the piperazine ring react with the acyl chloride. To favor mono-acylation, an excess of piperazine is often used, or the piperazine is first mono-protected before the acylation step. nih.gov The resulting free base, 1-(4-methylbenzoyl)piperazine, is then treated with a solution of hydrogen chloride, often in an organic solvent like ethanol (B145695) or methanol, to precipitate the stable hydrochloride salt. orgsyn.orggoogle.com

An analogous procedure involves warming a solution of piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate in ethanol, followed by the addition of the corresponding acyl chloride (in this case, benzyl (B1604629) chloride was used as an example). orgsyn.org The reaction proceeds quickly, and the desired product can be isolated as its dihydrochloride salt. orgsyn.org

Table 1: Example Conditions for Classical Acylation

| Reactants | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|

| 1-(4-chlorobenzhydryl)piperazine (B1679854), 4-chlorobenzoyl chloride | Dichloromethane (B109758) (DCM) | Triethylamine | 0-5°C, then Room Temperature | nih.gov |

| 1-benzhydrylpiperazine, Benzoyl chloride | Dichloromethane (DCM) | Triethylamine | 0-5°C, then Room Temperature | psu.edu |

| Piperazine, Benzyl chloride | Absolute Ethanol | None (piperazine acts as base) | 65°C | orgsyn.org |

Beyond direct acylation, several alternative strategies exist for constructing the benzoylpiperazine framework, often offering advantages in terms of substrate scope and control over substitution patterns.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods such as the Buchwald-Hartwig and Ullmann-Goldberg reactions are powerful tools for forming the C-N bond between an aryl group and the piperazine nitrogen. nih.govmdpi.com While these are typically used for N-arylpiperazines, they can be adapted in multi-step syntheses where the aryl group is modified to a benzoyl group or where a pre-functionalized piperazine is coupled. Palladium-catalyzed methodologies have proven efficient for synthesizing arylpiperazines from aryl chlorides, even with sterically hindered substrates. organic-chemistry.org

Building the Piperazine Ring: Instead of starting with a pre-formed piperazine ring, the scaffold can be constructed from acyclic precursors. For instance, a suitable aniline (B41778) can be reacted with bis-(2-haloethyl)amine or diethanolamine (B148213) to form the piperazine ring. nih.govmdpi.com This approach allows for the introduction of substituents at various positions before cyclization. One-pot syntheses starting from diethanolamine have been developed to generate substituted piperazines, which can then undergo further functionalization. core.ac.uk

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating portions of all reactants. organic-chemistry.org Various MCRs have been developed for the synthesis of piperazine and ketopiperazine scaffolds, offering a rapid and convergent route to these structures. organic-chemistry.org

Reductive Amination: This method can be used to form the piperazine ring or to add substituents. For example, a patent describes the synthesis of a piperazine derivative via reductive amination using a reducing agent to form the C-N bond between a piperidone and an amine. google.com

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals to reduce waste, minimize hazards, and improve efficiency. nih.gov For the synthesis of benzoylpiperazines, this involves several key strategies:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, energy consumption, and waste generation. nih.govnih.gov A simple one-pot, one-step procedure for preparing a wide variety of monosubstituted piperazine derivatives has been reported, which offers high yields and purity while being cost-effective. nih.gov

Use of Greener Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane. nih.gov Green chemistry encourages the use of safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. nih.gov Research has shown that using an excess of piperazine can function as both a reactant and a solvent, providing an eco-friendly and cost-effective approach. organic-chemistry.org

Catalyst-Free Reactions: While catalysts can enhance efficiency, transition metals often used in cross-coupling reactions can be costly, toxic, and difficult to remove from the final product. googleapis.com Developing catalyst-free reactions, such as certain nucleophilic aromatic substitution (SNAr) reactions on highly activated substrates, represents a greener alternative. googleapis.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and yield of 1-(4-methylbenzoyl)piperazine hydrochloride synthesis, careful optimization of reaction parameters is crucial. Key factors include the choice of solvent, the use of catalysts, reaction temperature, and pressure.

The choice of solvent can significantly influence reaction rates and outcomes. In the acylation of piperazine, polar aprotic solvents like dichloromethane (DCM) nih.gov, N,N-Dimethylformamide (DMF) psu.edu, and acetonitrile (B52724) are commonly used as they effectively dissolve the reactants. The solvent's polarity can affect the stability of the transition state and the solubility of intermediates.

Catalysis is not always necessary for the direct acylation reaction, which is often facile. However, the base used to scavenge HCl, typically a tertiary amine like triethylamine, plays a critical role. nih.govpsu.edu Its function is to prevent the protonation of the piperazine reactant, thereby maintaining its nucleophilicity. In some procedures, an excess of piperazine itself serves this purpose. nih.gov

For alternative synthetic routes, catalysis is more central. Palladium complexes are essential for Buchwald-Hartwig aminations, while copper catalysts are used in Ullmann-type reactions. nih.govmdpi.com The development of highly active catalysts allows these reactions to proceed under milder conditions with lower catalyst loadings.

Table 2: Influence of Solvents on Piperazine Synthesis

| Reaction Type | Solvent | Observation/Effect | Reference |

|---|---|---|---|

| Acylation | Dichloromethane | Commonly used, good solubility for reactants. | nih.gov |

| N-Alkylation | N,N-Dimethylformamide (DMF) | Used for reactions with benzhydryl chloride. | psu.edu |

| N-Alkylation | Ethanol/Methanol | Effective for one-pot synthesis of monosubstituted piperazines. | nih.gov |

| Pd-Catalyzed Amination | Piperazine (as solvent) | Ecofriendly and cost-effective approach. | organic-chemistry.org |

Temperature is a critical parameter for controlling reaction kinetics and selectivity. The acylation of piperazine is often initiated at a low temperature (0-5°C) to control the initial exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion. nih.govpsu.edu For example, a patent for a related synthesis describes reaction temperatures ranging from 15°C to 150°C, with specific examples at 80°C and 130-145°C depending on the solvent used. google.com

While most syntheses are conducted at atmospheric pressure, specialized techniques can enhance efficiency:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by rapidly and uniformly heating the reaction mixture. This technique has been successfully applied to the synthesis of monosubstituted piperazine derivatives. nih.gov

Flow Chemistry: Performing reactions in a continuous flow reactor rather than a batch vessel can offer better control over temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. nih.gov

Optimizing these conditions is key to developing efficient, high-yielding, and scalable synthetic routes for 1-(4-methylbenzoyl)piperazine hydrochloride.

Derivatization and Functionalization Reactions Involving the Piperazine Core of 1-(4-Methylbenzoyl)piperazine Hydrochloride

The structure of 1-(4-Methylbenzoyl)piperazine features two key sites for chemical modification: the unsubstituted secondary amine on the piperazine ring and the aromatic 4-methylbenzoyl moiety. The presence of the electron-withdrawing benzoyl group on one nitrogen atom significantly influences the reactivity of the other, allowing for selective functionalization.

N-Alkylation and N-Acylation Reactions of the Unsubstituted Piperazine Nitrogen

The secondary amine at the N4 position of the piperazine ring is the most nucleophilic and readily available site for derivatization. This nitrogen can be easily functionalized through N-alkylation or N-acylation reactions, introducing a wide variety of substituents. researchgate.net

N-Alkylation involves the reaction of the piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or other alkylating agents, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction's efficiency. beilstein-journals.org This method allows for the introduction of simple alkyl chains or more complex functionalized groups.

N-Acylation is another common transformation, achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This reaction forms a new amide bond at the N4 position. Such reactions are fundamental in medicinal chemistry for creating derivatives with altered biological activities. researchgate.net For instance, reacting 1-(4-methylbenzoyl)piperazine with a different substituted benzoyl chloride would yield a di-acylated piperazine derivative. A general procedure for N-acylation involves dissolving the piperazine substrate in a dry solvent like dichloromethane, adding a base such as triethylamine, and then introducing the desired acyl chloride at a reduced temperature. mdpi.com

The table below illustrates hypothetical examples of derivatives created through these reactions, based on common synthetic procedures.

| Reaction Type | Reagent | Product Name | Conditions |

| N-Alkylation | Benzyl Bromide | 1-(4-Methylbenzoyl)-4-benzylpiperazine | K₂CO₃, Acetonitrile, Reflux |

| N-Alkylation | Ethyl Iodide | 1-(4-Methylbenzoyl)-4-ethylpiperazine | NaH, THF |

| N-Acylation | Acetyl Chloride | 1-Acetyl-4-(4-methylbenzoyl)piperazine | Triethylamine, Dichloromethane, 0°C to RT |

| N-Acylation | 4-Chlorobenzoyl Chloride | 1-(4-Chlorobenzoyl)-4-(4-methylbenzoyl)piperazine | Triethylamine, Dichloromethane, 0°C to RT |

Modifications of the 4-Methylbenzoyl Moiety and Aromatic Substitutions

While direct modification of the 4-methylbenzoyl moiety on the parent compound is possible through standard aromatic substitution reactions, a more common and controlled approach is to synthesize analogues using pre-modified starting materials. This involves reacting piperazine with a variety of substituted benzoyl chlorides from the outset. This strategy allows for the introduction of a wide range of functional groups onto the aromatic ring, thereby systematically altering the electronic and steric properties of the molecule. mdpi.com

The piperazine scaffold is widely recognized in drug discovery, and modifications to attached aromatic rings are a key strategy for optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov By replacing 4-methylbenzoyl chloride with other derivatives such as 4-chlorobenzoyl chloride or 4-methoxybenzoyl chloride, a library of compounds can be generated. mdpi.com

The following table presents examples of such analogues, highlighting the versatility of this synthetic approach.

| Starting Acyl Chloride | Resulting Compound (After reaction with Piperazine) | Modification on Benzoyl Moiety |

| 4-Chlorobenzoyl chloride | 1-(4-Chlorobenzoyl)piperazine | Chloro substitution |

| 4-Methoxybenzoyl chloride | 1-(4-Methoxybenzoyl)piperazine | Methoxy substitution |

| 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)piperazine | Nitro substitution |

| 4-Trifluoromethylbenzoyl chloride | 1-(4-Trifluoromethylbenzoyl)piperazine | Trifluoromethyl substitution |

Regioselective Functionalization Strategies for Complex Derivations

Regioselectivity is a critical consideration in the synthesis of complex piperazine derivatives. In 1-(4-methylbenzoyl)piperazine, the two nitrogen atoms exhibit vastly different reactivity. The N1 nitrogen is part of an amide linkage, and its lone pair of electrons is delocalized into the adjacent carbonyl group. This resonance effect significantly reduces its nucleophilicity.

Conversely, the N4 nitrogen is a secondary amine, retaining its basicity and nucleophilicity. This intrinsic electronic difference is the cornerstone of regioselective functionalization. Any electrophilic reagent, such as an alkyl halide or acyl chloride, will preferentially react at the N4 position.

Therefore, the 4-methylbenzoyl group acts as a "protecting group" for the N1 nitrogen, directing all subsequent substitutions to the N4 position. This inherent regioselectivity simplifies the synthesis of complex molecules, as it obviates the need for additional protection and deprotection steps that would otherwise be required to differentiate between the two nitrogen atoms. This principle is widely applied in the synthesis of pharmacologically active piperazine derivatives. nih.gov

Mechanistic Insights into the Formation and Reactivity of 1-(4-Methylbenzoyl)piperazine Hydrochloride

The formation of 1-(4-methylbenzoyl)piperazine from piperazine and 4-methylbenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of one of the piperazine's secondary amine nitrogens on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, either by another piperazine molecule or a different base, yields the neutral 1-(4-methylbenzoyl)piperazine product.

The formation of the hydrochloride salt is a simple acid-base reaction. The un-acylated N4 nitrogen of 1-(4-methylbenzoyl)piperazine is basic and readily accepts a proton from hydrochloric acid (HCl). This protonation event forms a piperazinium cation, with the chloride ion serving as the counter-ion, resulting in the stable, crystalline hydrochloride salt. mdpi.com

The reactivity of the final hydrochloride salt is governed by the properties of this N4 nitrogen. In basic or neutral conditions, the free base can be regenerated, allowing the nucleophilic N4 nitrogen to participate in the alkylation and acylation reactions discussed previously. The presence of the 4-methylbenzoyl group generally renders the aromatic ring electron-rich enough for electrophilic aromatic substitution, though the conditions required for such reactions would need to be carefully controlled to avoid side reactions at the piperazine core.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Methylbenzoyl Piperazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the complete covalent framework of a molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom within the 1-(4-Methylbenzoyl)piperazine (B39415) hydrochloride structure.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The spectrum of 1-(4-Methylbenzoyl)piperazine hydrochloride is characterized by distinct signals corresponding to the methyl, aromatic, and piperazine (B1678402) ring protons.

The protons on the 4-methylbenzoyl (p-toluoyl) group give rise to characteristic signals in the aromatic region of the spectrum. The protons ortho to the carbonyl group (H-2' and H-6') and the protons meta to the carbonyl group (H-3' and H-5') create a typical AA'BB' system, which often appears as two distinct doublets due to their coupling with each other. The methyl group protons (H-7') appear as a sharp singlet in the upfield region.

The piperazine ring protons are more complex. Due to the partial double bond character of the amide C-N bond, rotation can be restricted, making the protons on the piperazine ring chemically non-equivalent. beilstein-journals.org The four protons on the carbons adjacent to the carbonyl nitrogen (C-2 and C-6) are typically deshielded compared to the four protons on the carbons adjacent to the protonated nitrogen (C-3 and C-5). In the hydrochloride salt, the N-H proton of the piperazinium ion gives rise to a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(4-Methylbenzoyl)piperazine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.4 | Doublet | ~8.0 |

| H-3', H-5' (Aromatic) | ~7.2 | Doublet | ~8.0 |

| H-7' (Methyl) | ~2.4 | Singlet | N/A |

| H-2, H-6 (Piperazine) | ~3.8 (broad) | Multiplet | N/A |

| H-3, H-5 (Piperazine) | ~3.2 (broad) | Multiplet | N/A |

| N-H (Piperazinium) | Variable (broad) | Singlet | N/A |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for 1-(4-Methylbenzoyl)piperazine hydrochloride shows distinct signals for the methyl, aromatic, carbonyl, and piperazine carbons.

The carbonyl carbon (C=O) of the amide group is highly deshielded and appears far downfield, typically around 170 ppm. The aromatic carbons of the 4-methylbenzoyl group have chemical shifts in the range of 125-140 ppm. The quaternary carbons (C-1' and C-4') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon (C-7') appears at the most upfield position. The piperazine ring carbons typically show two distinct signals due to the electronic influence of the amide and the ammonium groups, appearing in the 40-50 ppm range. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Methylbenzoyl)piperazine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~170 |

| C-4' (Aromatic, C-CH₃) | ~140 |

| C-1' (Aromatic, C-C=O) | ~135 |

| C-3', C-5' (Aromatic) | ~129 |

| C-2', C-6' (Aromatic) | ~127 |

| C-2, C-6 (Piperazine) | ~45-50 |

| C-3, C-5 (Piperazine) | ~40-45 |

| C-7' (Methyl) | ~21 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of 1-(4-Methylbenzoyl)piperazine hydrochloride, a cross-peak would be observed between the aromatic protons at H-2'/H-6' and H-3'/H-5', confirming their adjacency on the benzene ring. Correlations would also be seen among the protons of the piperazine ring, helping to trace the connectivity within the heterocyclic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgcolumbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signal at ~7.4 ppm would show a cross-peak with the aromatic carbon signal at ~127 ppm, assigning them as H-2'/H-6' and C-2'/C-6', respectively. columbia.edu Similarly, the piperazine proton signals would be correlated to the piperazine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JHC and ³JHC). columbia.eduyoutube.com This technique is essential for connecting the different fragments of the molecule. Key HMBC correlations for 1-(4-Methylbenzoyl)piperazine hydrochloride would include:

A correlation from the piperazine protons at H-2/H-6 to the carbonyl carbon (C=O), which unequivocally links the piperazine ring to the benzoyl group.

A correlation from the aromatic protons at H-2'/H-6' to the carbonyl carbon (C=O), further confirming the connectivity of the aromatic ring.

A correlation from the methyl protons (H-7') to the aromatic carbons C-3'/C-5' and C-4', confirming the position of the methyl group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 1-(4-Methylbenzoyl)piperazine hydrochloride displays several characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretching: The N-H bond of the secondary ammonium ion in the protonated piperazine ring gives rise to a strong, broad absorption band, typically in the region of 3200-3400 cm⁻¹. ultraphysicalsciences.org The broadening is a result of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and methyl group are observed as stronger bands just below 3000 cm⁻¹ (typically 2800–3000 cm⁻¹). uomustansiriyah.edu.iq

C=O Stretching: The carbonyl (C=O) stretching of the tertiary amide group is one of the most intense and characteristic bands in the spectrum, typically appearing in the range of 1630–1660 cm⁻¹. mdpi.com Its exact position can provide insight into the electronic environment and conformation of the amide bond.

Table 3: Characteristic IR Absorption Frequencies for 1-(4-Methylbenzoyl)piperazine Hydrochloride

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Piperazinium ion | 3200 - 3400 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2800 - 3000 | Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1660 | Very Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1610 | Medium |

| C-N Stretch | Amide/Amine | 1200 - 1350 | Medium |

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. horiba.com While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to non-polar, symmetric bonds that may be weak or silent in the IR spectrum.

For 1-(4-Methylbenzoyl)piperazine hydrochloride, the symmetric "breathing" modes of the aromatic ring, typically observed around 1600 cm⁻¹, often produce a strong signal in the Raman spectrum. scispace.com The C-C backbone vibrations of the piperazine and aromatic rings are also readily observed. Raman spectroscopy can provide a clearer view of the skeletal vibrations in the lower frequency "fingerprint" region, offering additional data for a complete vibrational assignment and structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For 1-(4-Methylbenzoyl)piperazine hydrochloride, HRMS analysis, typically using electrospray ionization (ESI) in positive ion mode, would target the protonated molecule, [M+H]⁺. The theoretical exact mass of the free base (C₁₂H₁₆N₂O) is 204.1263 Da nih.gov. HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), which helps to validate the molecular formula.

Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the parent ion. This analysis provides valuable structural information by identifying characteristic product ions. For piperazine analogues, fragmentation is often initiated by the cleavage of the bonds within the piperazine ring and the bonds connecting the piperazine moiety to its substituents xml-journal.net.

In the case of the protonated 1-(4-Methylbenzoyl)piperazine ion, collision-induced dissociation (CID) would likely lead to several key fragmentation pathways xml-journal.netresearchgate.net:

Cleavage of the amide bond: The most common fragmentation would involve the cleavage of the C-N bond between the carbonyl group and the piperazine ring. This would result in the formation of the stable 4-methylbenzoyl (p-toluoyl) cation.

Piperazine ring opening: Another characteristic pathway involves the fragmentation of the piperazine ring itself, leading to a series of smaller amine fragments. This typically occurs through cleavage of the C-N bonds within the heterocyclic ring.

These fragmentation patterns are crucial for the structural confirmation of 1-(4-Methylbenzoyl)piperazine and for distinguishing it from its isomers.

Table 1: Predicted HRMS Fragmentation Data for Protonated 1-(4-Methylbenzoyl)piperazine

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| 205.1335 | 4-methylbenzoyl cation | [C₈H₇O]⁺ | 119.0497 | Cleavage of the amide C-N bond |

| 205.1335 | Piperazine fragment | [C₄H₉N₂]⁺ | 85.0766 | Cleavage of the amide C-N bond with proton retention |

| 205.1335 | Piperazine ring fragment | [C₃H₆N]⁺ | 56.0500 | Ring opening of the piperazine moiety |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides unambiguous insight into the three-dimensional arrangement of atoms in the solid state, revealing the precise molecular conformation and the intricate network of intermolecular interactions that dictate the crystal packing. For 1-(4-Methylbenzoyl)piperazine hydrochloride, a single-crystal X-ray diffraction study would elucidate the exact spatial orientation of the 4-methylbenzoyl group relative to the piperazine ring and the position of the chloride counter-ion.

Studies on related piperazine hydrochloride salts have shown that the piperazine ring typically adopts a stable chair conformation to minimize steric strain nih.govnih.govunimi.it. In this conformation, substituents can occupy either axial or equatorial positions. For a related compound, 4-(o-tolyl)piperazin-1-ium chloride, the aromatic ring is found in a pseudo-equatorial orientation nih.gov. It is expected that the 4-methylbenzoyl group in the title compound would also favor an equatorial position to reduce steric hindrance. The hydrochloride form implies that one of the nitrogen atoms of the piperazine ring is protonated (N-H)⁺, which is then ionically bonded to the chloride anion (Cl⁻).

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The primary data obtained from X-ray crystal structure refinement are the precise coordinates of each atom in the unit cell, from which exact bond lengths, bond angles, and torsion angles can be calculated. These geometric parameters are fundamental to defining the molecular structure. For instance, the C-N bond length of the amide linkage would confirm its partial double-bond character, while the bond lengths and angles within the piperazine and phenyl rings would be compared to standard values to identify any strain or unusual electronic effects.

Torsion angles are particularly informative as they describe the conformation of the molecule. Key torsion angles would include those defining the orientation of the 4-methylbenzoyl group relative to the piperazine ring and the puckering of the piperazine ring itself. In similar piperazine structures, the piperazin-1-ium ring adopts a chair conformation with specific puckering parameters nih.gov.

Table 2: Typical Geometric Parameters for Substituted Benzoylpiperazine Structures

| Parameter | Atoms Involved | Typical Value | Significance |

|---|---|---|---|

| Bond Length | C(carbonyl)-N(piperazine) | ~1.35 Å | Indicates amide bond character |

| Bond Length | C-N (piperazine ring) | ~1.46 Å | Typical single C-N bond |

| Bond Angle | O=C-N | ~122° | Geometry around the carbonyl carbon |

| Torsion Angle | C(aryl)-C(carbonyl)-N-C(piperazine) | Variable | Defines rotation around the amide bond |

Note: The values presented are illustrative and based on related structures; specific values for the title compound would require experimental determination.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of 1-(4-Methylbenzoyl)piperazine hydrochloride is governed by a combination of strong and weak intermolecular forces. The most significant of these are the hydrogen bonds involving the protonated piperazine nitrogen and the chloride anion. The (N-H)⁺ group acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with one or more neighboring chloride ions nih.govnih.govresearchgate.net.

These interactions are directional and are primary determinants of the crystal lattice, often linking the cations and anions into one-, two-, or three-dimensional networks nih.govnih.gov. In addition to these strong ionic hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are also expected. The aromatic tolyl group can participate in π-π stacking or C-H···π interactions, further stabilizing the crystal structure nih.govnih.gov. The analysis of these interactions provides critical information for understanding the physicochemical properties of the solid material, such as solubility and stability.

Table 3: Potential Intermolecular Interactions in Crystalline 1-(4-Methylbenzoyl)piperazine Hydrochloride

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N⁺-H (piperazine) | Cl⁻ | Strong charge-assisted hydrogen bond forming the primary structural motif. |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl) | Weak interaction contributing to the packing arrangement. |

| C-H···π Interaction | C-H | π-system of the tolyl ring | Weak interaction where a C-H bond points towards the face of an aromatic ring. |

Advanced Elemental Analysis and Purity Assessment

Advanced elemental analysis and purity assessment are critical quality control steps in the characterization of a chemical compound. Elemental analysis provides experimental confirmation of the empirical formula of a synthesized compound like 1-(4-Methylbenzoyl)piperazine hydrochloride (C₁₂H₁₇ClN₂O). By precisely measuring the mass percentages of carbon, hydrogen, and nitrogen, this technique verifies that the elemental composition of the sample matches the theoretical values calculated from its molecular formula rsc.org. A close correlation between the experimental and calculated values is a fundamental indicator of the compound's identity and purity.

Purity assessment employs a suite of analytical techniques to detect and quantify any impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS), are powerful methods for this purpose mdpi.com. These chromatographic techniques separate the main compound from impurities based on their differential partitioning between a stationary and a mobile phase. The area under the peak in the chromatogram for the target compound, relative to the total area of all peaks, is used to determine its purity, often expressed as a percentage. The high resolution and sensitivity of modern MS detectors allow for the identification of impurities even at trace levels researchgate.net.

Table 4: Theoretical Elemental Composition of 1-(4-Methylbenzoyl)piperazine Hydrochloride

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 56.58% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 6.73% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.00% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.28% |

| Total Molecular Weight | 254.734 g/mol |

Computational Chemistry and Theoretical Investigations of 1 4 Methylbenzoyl Piperazine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various properties like geometry, energy, and reactivity can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the optimized ground state geometry and thermodynamic stability of 1-(4-Methylbenzoyl)piperazine (B39415) hydrochloride.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond in the benzoyl group | ~1.25 Å |

| C-N Bond Length | Amide bond between carbonyl and piperazine (B1678402) nitrogen | ~1.38 Å |

| N-C-C-N Dihedral Angle | Torsion angle within the piperazine ring | ~55-60° (Chair conformation) |

| C-C-N-C Dihedral Angle | Torsion angle defining the amide bond orientation | ~180° (Trans configuration) |

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

For 1-(4-Methylbenzoyl)piperazine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group and the lone pair of the non-protonated nitrogen atom of the piperazine ring. The LUMO is likely centered on the benzoyl moiety, specifically the π* anti-bonding orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations can provide precise energy values for these orbitals, which helps in predicting sites of electrophilic and nucleophilic attack and understanding charge transfer interactions within the molecule.

| Property | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. |

The Molecular Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. mdpi.comresearchgate.net The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values.

For 1-(4-Methylbenzoyl)piperazine hydrochloride, the ESP analysis would reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. The most positive potential will be found around the acidic hydrogen atoms of the protonated piperazine ring.

Neutral Regions (Green): These areas typically correspond to the nonpolar hydrocarbon portions of the molecule, such as the methyl group and parts of the aromatic ring.

ESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding, by identifying the sites where the molecule is most likely to interact with other polar molecules or biological targets. muni.czdtic.mil

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and thermodynamic properties.

The conformational flexibility of 1-(4-Methylbenzoyl)piperazine hydrochloride is a key determinant of its biological activity. Two primary conformational phenomena are of interest: the piperazine ring inversion and the rotation around the amide bond.

Piperazine Ring Conformation: Like cyclohexane, the piperazine ring exists predominantly in a chair conformation to minimize steric and torsional strain. nih.gov However, it can undergo ring inversion to an alternative chair form, though the energy barrier for this process in piperazines is generally higher than in cyclohexanes. nih.gov

Amide Bond Rotation: The C-N bond of the amide group has a significant partial double bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotamers (or conformers). nih.gov The energy barrier for this rotation is typically high enough that different conformers can be observed at room temperature, for example, by NMR spectroscopy. nih.gov Computational methods can be used to calculate the height of this rotational barrier, providing insight into the rate of interconversion between conformers.

Studies on similar N-acyl piperazines have confirmed the presence of these distinct conformers resulting from the restricted amide bond rotation. nih.govnih.gov

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and stability of a molecule. nih.gov MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.

For a charged species like 1-(4-Methylbenzoyl)piperazine hydrochloride, polar solvents such as water are expected to have a profound impact. The solvent can stabilize the molecule through hydrogen bonding and dipole-dipole interactions. Computational studies on similar compounds have shown that the stability of different conformers can change with solvent polarity; typically, more polar conformers are stabilized to a greater extent in polar solvents. researchgate.net The solvent modulates the energetic behavior of the solute, which is a determinant in reproducing experimental observations. frontiersin.org MD simulations can be used to calculate the solvation free energy and to observe how the solvent shell organizes around the solute, thereby affecting its conformational equilibrium and dynamic behavior. frontiersin.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes Relevant to Synthetic Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. This approach is invaluable in the realm of synthetic design, as it allows for the in-silico prediction of various attributes, thereby guiding the selection and optimization of synthetic routes and reaction conditions.

For a molecule like 1-(4-Methylbenzoyl)piperazine hydrochloride, QSPR models can predict a range of properties crucial for its synthesis and purification. These predictions are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a QSPR model can be developed using a dataset of compounds with known properties. This model can then be used to predict the properties of new or hypothetical molecules. For the synthetic design of 1-(4-Methylbenzoyl)piperazine hydrochloride, relevant physicochemical attributes that could be predicted include boiling point, melting point, solubility in various solvents, and chromatographic retention times.

Illustrative Data Table for QSPR Modeling:

The following table provides a hypothetical example of the types of molecular descriptors and the corresponding physicochemical properties that could be included in a QSPR study for a series of 1-benzoylpiperazine (B87115) derivatives, including 1-(4-Methylbenzoyl)piperazine. Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental or calculated values for the listed compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Aqueous Solubility (logS) | Predicted Boiling Point (°C) |

| 1-Benzoylpiperazine | 190.24 | 1.2 | 32.3 | -2.5 | 350 |

| 1-(4-Methylbenzoyl)piperazine | 204.27 | 1.7 | 32.3 | -2.8 | 365 |

| 1-(4-Chlorobenzoyl)piperazine | 224.69 | 2.0 | 32.3 | -3.1 | 375 |

| 1-(4-Methoxybenzoyl)piperazine | 220.27 | 1.3 | 41.5 | -2.3 | 380 |

This predictive capability allows chemists to anticipate the behavior of the compound during synthesis and purification, leading to more efficient and targeted experimental work.

Virtual Screening and Ligand Design Principles Employing the 1-(4-Methylbenzoyl)piperazine Hydrochloride Scaffold (Focused on Computational Aspects)

The 1-(4-Methylbenzoyl)piperazine scaffold serves as a valuable starting point for the discovery of new biologically active molecules through virtual screening and ligand design. These computational techniques are instrumental in identifying potential drug candidates by simulating their interaction with biological targets.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein receptor or enzyme. For the 1-(4-Methylbenzoyl)piperazine scaffold, a virtual library of derivatives can be generated by computationally adding various substituents at different positions on the molecule.

The screening process typically involves the following steps:

Target Preparation: A three-dimensional structure of the biological target is obtained, often from experimental methods like X-ray crystallography or NMR spectroscopy.

Ligand Library Preparation: A database of small molecules, including derivatives of the 1-(4-Methylbenzoyl)piperazine scaffold, is prepared for docking. This involves generating 3D conformations for each molecule.

Molecular Docking: Each ligand in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the target.

Scoring and Ranking: The binding affinity of each ligand is estimated using a scoring function, which calculates a score based on the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). The ligands are then ranked based on their scores.

Hit Selection: The top-ranked compounds ("hits") are selected for further experimental validation.

Ligand Design Principles:

Based on the results of virtual screening and an understanding of the structure-activity relationships (SAR) of related compounds, new ligands can be designed with improved properties. For the 1-(4-Methylbenzoyl)piperazine scaffold, ligand design might focus on:

Modifying the substituents on the benzoyl ring: Introducing different functional groups can alter the electronic and steric properties, potentially improving binding affinity and selectivity.

Altering the piperazine ring: While the piperazine ring is often a key pharmacophore, modifications could be explored to fine-tune the compound's properties.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic profiles.

Illustrative Data Table for a Virtual Screening Workflow:

The following table outlines a hypothetical workflow for a virtual screening campaign using the 1-(4-Methylbenzoyl)piperazine scaffold. Disclaimer: This table is a conceptual representation and does not reflect an actual screening campaign or its results.

| Step | Description | Computational Tools/Methods |

| 1. Library Generation | Create a virtual library of 10,000 derivatives of 1-(4-Methylbenzoyl)piperazine by adding diverse chemical groups to the benzoyl and piperazine rings. | Chemical structure generation software (e.g., ChemDraw, MarvinSketch) |

| 2. Target Selection & Preparation | Select a therapeutic target (e.g., a specific G-protein coupled receptor) and prepare its 3D structure for docking. | Protein Data Bank (PDB) for structure retrieval; Molecular modeling software (e.g., Schrödinger Maestro, MOE) for preparation. |

| 3. High-Throughput Virtual Screening (HTVS) | Perform an initial fast docking of the entire library to filter out non-binders. | Docking software (e.g., Glide, AutoDock Vina) |

| 4. Standard Precision (SP) Docking | Re-dock the top 1,000 hits from HTVS with higher precision to improve accuracy. | Docking software with more rigorous settings. |

| 5. Extra Precision (XP) Docking | Perform the most accurate and computationally intensive docking on the top 100 hits from SP docking. | Advanced docking protocols. |

| 6. Post-Docking Analysis & Hit Selection | Analyze the binding poses and interaction patterns of the top-ranked compounds. Select the top 10 candidates for synthesis and experimental testing. | Visualization and analysis software. |

Through these computational approaches, the 1-(4-Methylbenzoyl)piperazine hydrochloride scaffold can be systematically explored to design and identify novel compounds with desired physicochemical properties and biological activities.

Applications of 1 4 Methylbenzoyl Piperazine Hydrochloride As a Key Building Block in Advanced Organic Synthesis

Utilization in Combinatorial Chemistry Libraries for Scaffold Diversity Generation

Combinatorial chemistry aims to rapidly generate large collections of related compounds, or "libraries," for high-throughput screening to identify new drug leads. The structure of 1-(4-Methylbenzoyl)piperazine (B39415) hydrochloride is well-suited for this purpose, serving as a key intermediate for creating diverse molecular scaffolds.

The core utility of this compound lies in its bifunctional nature. The secondary amine of the piperazine (B1678402) ring is available for a wide range of synthetic transformations, such as alkylation, acylation, and reductive amination. nih.gov This allows for the systematic introduction of a diverse set of substituents at the N4 position. Concurrently, the 4-methylbenzoyl portion can be varied by starting with different substituted benzoyl chlorides in the initial synthesis. This dual capacity for modification enables the generation of extensive libraries from a common benzoylpiperazine core.

For example, a parallel synthesis approach can be employed where the parent piperazine is first acylated with a variety of substituted benzoyl chlorides (including 4-methylbenzoyl chloride). The resulting N-benzoylpiperazines can then be reacted with a second set of diverse building blocks (e.g., alkyl halides, aldehydes for reductive amination) to create a large matrix of final compounds. This strategy is a cornerstone of modern drug discovery, allowing for the exploration of a vast chemical space to identify molecules with desired biological activity. nih.gov The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exemplifies this approach, where a piperazine intermediate is reacted with various benzoyl chlorides to produce a library of compounds for biological evaluation. nih.govresearchgate.net

Table 1: Illustrative Combinatorial Library Generation from a Benzoylpiperazine Scaffold This interactive table demonstrates how varying two key inputs—the substituted benzoyl chloride and a secondary reactant—can rapidly generate a diverse library of molecules based on the benzoylpiperazine core.

| Input 1: Benzoyl Chloride | Input 2: Reactant for N-alkylation | Resulting Compound Structure (Simplified) |

|---|---|---|

| 4-Methylbenzoyl chloride | Benzyl (B1604629) bromide | 1-(4-Methylbenzoyl)-4-benzylpiperazine |

| 4-Chlorobenzoyl chloride | Benzyl bromide | 1-(4-Chlorobenzoyl)-4-benzylpiperazine |

| 4-Methoxybenzoyl chloride | Benzyl bromide | 1-(4-Methoxybenzoyl)-4-benzylpiperazine |

| 4-Methylbenzoyl chloride | 2-Bromopropane | 1-(4-Methylbenzoyl)-4-isopropylpiperazine |

| 4-Chlorobenzoyl chloride | 2-Bromopropane | 1-(4-Chlorobenzoyl)-4-isopropylpiperazine |

Role in the Rational Design and Synthesis of Novel Chemical Entities (NCEs)

Rational drug design involves the deliberate construction of new molecules with a specific biological target in mind. The benzoylpiperazine scaffold, including the 1-(4-methylbenzoyl) derivative, is frequently used as a central framework in this process due to its proven success in forming the core of bioactive compounds. researchgate.netresearchgate.net Researchers leverage this scaffold to systematically investigate structure-activity relationships (SAR), fine-tuning the molecule to optimize its potency, selectivity, and drug-like properties.

A prominent example is in the development of potential anticancer agents. nih.gov In one study, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were designed and synthesized. nih.govresearchgate.net The core strategy involved the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides. nih.gov By modifying the substituent on the benzoyl ring, researchers were able to synthesize a range of new chemical entities and evaluate their cytotoxic effects on numerous cancer cell lines, including those from the liver, breast, and colon. nih.govresearchgate.net This work highlights how the benzoylpiperazine unit acts as a reliable and modifiable platform for creating potential new chemotherapeutics.

The development of ligands that can modulate multiple biological targets simultaneously is a growing strategy for treating complex diseases like cancer. The chemical architecture of 1-(4-Methylbenzoyl)piperazine hydrochloride is advantageous for the design of such multi-target agents. The piperazine ring offers two distinct nitrogen atoms that can be functionalized with different pharmacophores, each designed to interact with a different biological target.

For instance, the nitrogen atom at position 1, acylated with the 4-methylbenzoyl group, can be designed to interact with one receptor or enzyme pocket. The nitrogen at position 4 remains available for the introduction of a completely different chemical moiety aimed at a second target. This modular design allows chemists to rationally "build" a molecule with a desired polypharmacological profile. The synthesis of complex 1,2-benzothiazine derivatives for potential anticancer activity illustrates this principle, where a phenylpiperazine moiety is attached to a larger chromophore to create molecules capable of interacting with enzymes like topoisomerase IIα. nih.gov This approach demonstrates the value of the piperazine unit as a central linker or scaffold for combining different pharmacologically active fragments into a single novel chemical entity.

Based on available scientific literature, the specific incorporation of 1-(4-Methylbenzoyl)piperazine hydrochloride into macrocyclic structures or as a key component in peptidomimetics is not a widely documented application. While the piperazine core is generally used in medicinal chemistry to impart specific conformational constraints, its role within these highly specialized and complex architectures appears to be limited.

Catalytic Applications and Ligand Development Based on the Benzoylpiperazine Framework

The use of 1-(4-Methylbenzoyl)piperazine hydrochloride or its derivatives in the fields of catalysis and ligand development is not prominently featured in the scientific literature. Although nitrogen-containing heterocyclic compounds are often explored as potential ligands for transition metal catalysts, the benzoylpiperazine framework does not appear to be a commonly employed scaffold for these specific applications.

Application in Materials Science and Polymer Chemistry

A review of current research indicates that 1-(4-Methylbenzoyl)piperazine hydrochloride is not typically utilized in materials science or polymer chemistry. Its primary application remains within the domain of medicinal chemistry and organic synthesis as a building block for creating discrete small molecules, rather than serving as a monomer for polymerization or as a cross-linking agent in the formation of material networks.

Mechanistic Research on Biological Interactions of 1 4 Methylbenzoyl Piperazine Hydrochloride Derivatives Strictly Non Clinical

Exploration of Molecular Targets and Binding Mechanisms of Derivatives (Focus on in vitro Mechanistic Studies, e.g., Enzyme Inhibition, Receptor Binding Mechanisms)

Derivatives of 1-(4-methylbenzoyl)piperazine (B39415) hydrochloride have been the subject of various in vitro mechanistic studies to elucidate their interactions with biological targets. Research has primarily focused on their potential as enzyme inhibitors and receptor ligands.

One area of investigation has been their effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. Studies on a series of benzoyl and cinnamoyl piperazine (B1678402) amides have demonstrated their potential as tyrosinase inhibitors. For instance, certain derivatives have shown significant inhibitory activity in monophenolase assays, suggesting they compete with the enzyme's natural substrates. Molecular docking studies further support these findings, indicating that substituents on the piperazine derivatives form crucial interactions within the active site of the tyrosinase enzyme. nih.gov

Another significant molecular target for piperazine derivatives is carbonic anhydrase (CA), particularly isoforms like CAIX which are overexpressed in certain pathological conditions. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their inhibitory activity against CAIX. These in vitro studies have revealed promising binding affinities for several derivatives. nih.gov

Furthermore, research has explored the interaction of phenylpiperazine derivatives of 1,2-benzothiazine with DNA and topoisomerase IIα, a critical enzyme in DNA replication and transcription. Spectroscopic studies have indicated that these compounds can bind to the minor groove of calf thymus DNA (ct-DNA). nih.gov The cytotoxic effects observed in cellular assays are hypothesized to be linked to this interaction with topoisomerase IIα. nih.gov

The versatility of the piperazine scaffold is also evident in its application for targeting sigma receptors. A series of aralkyl derivatives of 4-benzylpiperazine were synthesized and tested for their affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. These studies have shown that modifications to the aralkyl moiety can significantly alter binding affinity and selectivity, with some piperazine compounds demonstrating a different binding mode compared to their piperidine (B6355638) counterparts. nih.gov

Additionally, certain thiazolylhydrazine-piperazine derivatives have been designed and evaluated as inhibitors of monoamine oxidase (MAO) isoenzymes, specifically MAO-A. In vitro fluorometric assays have identified derivatives with significant MAO-A inhibitory profiles. mdpi.com

The table below summarizes the in vitro inhibitory activities of selected 1-(4-Methylbenzoyl)piperazine derivatives against various molecular targets.

| Derivative Class | Molecular Target | In Vitro Assay | Key Findings |

| Benzoyl piperazine amides | Tyrosinase | Monophenolase assay | Competitive inhibition with enzyme substrates. nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Enzyme inhibition assay | Significant binding affinities observed. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | DNA binding studies | Interaction with the minor groove of ct-DNA. nih.gov |

| Aralkyl derivatives of 4-benzylpiperazine | Sigma-1 and Sigma-2 receptors | Receptor binding assays | Affinity and selectivity are dependent on aralkyl modifications. nih.gov |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase A (MAO-A) | Fluorometric assay | Potent and selective inhibition of MAO-A. mdpi.com |

Structure-activity relationship (SAR) studies have been instrumental in optimizing the interaction of 1-(4-methylbenzoyl)piperazine derivatives with their molecular targets. These studies involve systematic chemical modifications of the parent compound and analysis of how these changes affect biological activity.

For tyrosinase inhibitors, SAR studies on benzoyl and cinnamoyl piperazine amides revealed that the nature and position of substituents on the benzoyl ring are critical for inhibitory potency. For example, the presence of a benzyl (B1604629) substituent was found to be important for interactions within the enzyme's active site, leading to higher potency. nih.gov

In the context of carbonic anhydrase IX (CAIX) inhibitors, SAR studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have highlighted the importance of the arylsulfonyl group. Different substitutions on this group led to a range of binding affinities, providing insights into the optimal chemical features for CAIX inhibition. nih.gov

For derivatives targeting topoisomerase IIα, SAR analysis of phenylpiperazine derivatives of 1,2-benzothiazine showed that the substitution pattern on the phenylpiperazine moiety significantly influences cytotoxicity. For instance, compounds containing a 3,4-dichlorophenylpiperazine substituent exhibited greater cytotoxic activity, suggesting that these chlorine atoms play a key role in the interaction with the target. nih.gov

SAR studies on aralkyl derivatives of 4-benzylpiperazine as sigma receptor ligands have demonstrated that modifications to the aralkyl portion of the molecule can dramatically alter affinity and selectivity for σ₁ and σ₂ receptors. nih.gov This systematic approach helps in designing ligands with desired receptor subtype selectivity. nih.gov

Furthermore, in the development of MAO-A inhibitors, SAR studies of thiazolylhydrazine-piperazine derivatives have been crucial. The nature of the substituent on the phenacyl bromide part of the molecule was varied, leading to the identification of compounds with potent and selective MAO-A inhibitory activity. mdpi.com

Theoretical binding models, often derived from computational studies, complement experimental SAR data by providing a three-dimensional perspective of ligand-target interactions. These models help to rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity.

The following table outlines key SAR findings for different classes of 1-(4-Methylbenzoyl)piperazine derivatives.

| Derivative Class | Target | Key Structural Modifications | Impact on Activity |

| Benzoyl piperazine amides | Tyrosinase | Benzyl substituent | Enhanced inhibitory potency. nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX | Arylsulfonyl group substitutions | Modulated binding affinity. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | Dichloro-substitution on phenylpiperazine | Increased cytotoxic activity. nih.gov |

| Aralkyl derivatives of 4-benzylpiperazine | Sigma receptors | Modifications of the aralkyl moiety | Altered receptor affinity and selectivity. nih.gov |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase A | Substitutions on the phenacyl bromide moiety | Optimized MAO-A inhibition. mdpi.com |

Computational docking and molecular modeling are powerful tools used to predict and analyze the binding modes of 1-(4-methylbenzoyl)piperazine derivatives with their biological targets at a molecular level. These in silico methods provide valuable insights into the specific interactions that govern ligand binding and can guide the rational design of more potent and selective compounds.

In the study of tyrosinase inhibitors, molecular docking has been employed to understand how benzoyl piperazine amides interact with the enzyme's active site. nih.gov These studies have shown that the benzyl substituent of potent inhibitors engages in important interactions within the enzyme, which may explain their higher inhibitory activity. nih.gov

For carbonic anhydrase IX (CAIX) inhibitors, molecular docking studies have been crucial in elucidating the binding interactions of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov These computational models have identified key hydrogen bonds and other non-covalent interactions between the ligands and specific amino acid residues in the active site of CAIX, such as Arg6, Trp9, and Val130. nih.gov The binding affinities calculated from these docking studies often correlate well with experimentally determined inhibitory activities. nih.gov

Molecular docking has also been used to investigate the interaction of phenylpiperazine derivatives of 1,2-benzothiazine with topoisomerase IIα. nih.gov These studies have confirmed that the compounds can bind within the active site of the enzyme and interact with DNA. The models have revealed specific hydrogen bonds and van der Waals interactions that stabilize the ligand-protein-DNA complex. nih.gov

In the case of sigma receptor ligands, molecular modeling has been used to propose different binding modes for piperazine and piperidine derivatives, helping to explain the observed differences in their binding affinities. nih.gov

For the development of FabH inhibitors, computational docking studies of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine derivatives have shown interactions with key residues in the active site of the E. coli FabH enzyme. nih.gov This information is critical for understanding the mechanism of inhibition and for the design of new antibacterial agents. nih.gov

The table below presents a summary of the computational docking and molecular modeling studies performed on various 1-(4-Methylbenzoyl)piperazine derivatives.

| Derivative Class | Target Enzyme/Receptor | Key Predicted Interactions | Computational Method |

| Benzoyl piperazine amides | Tyrosinase | Interactions of the benzyl substituent within the active site. nih.gov | Molecular Docking |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX | Hydrogen bonds with residues Arg6, Trp9, Val130. nih.gov | Molecular Docking |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | Hydrogen bonds and van der Waals forces with DNA and the enzyme. nih.gov | Molecular Docking |

| 1,4-benzodioxane thiazolidinedione piperazine derivatives | E. coli FabH | Interaction with key active site residues. nih.gov | Computational Docking |

Biophysical Characterization of Derivative-Target Interactions (e.g., Binding Kinetics, Thermodynamics, without discussing clinical relevance or safety)

While extensive research has focused on the in vitro inhibitory activities and computational modeling of 1-(4-methylbenzoyl)piperazine derivatives, detailed biophysical characterization of their interactions with molecular targets is an emerging area of investigation. Such studies, which include the determination of binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy and entropy changes), provide a deeper understanding of the molecular forces driving the binding event.

For instance, in the broader context of N-arylsulfonyl-N-2-pyridinyl-piperazine analogs, quantitative structure-activity relationship (QSAR) models have been developed. researchgate.netwu.ac.th These models, while not directly measuring biophysical parameters, provide insights into the physicochemical properties of the molecules that are important for their biological activity. researchgate.netwu.ac.th Descriptors such as dipole moment and molecular shape indices have been correlated with the inhibitory potency of these compounds. researchgate.netwu.ac.th

Further biophysical studies would be beneficial to complement the existing data. Techniques such as isothermal titration calorimetry (ITC) could be employed to directly measure the thermodynamic parameters of binding, while surface plasmon resonance (SPR) could provide real-time kinetic data on the association and dissociation of the derivatives with their target proteins. This information would be invaluable for a more complete understanding of the structure-activity relationships and for the rational design of improved derivatives.

Cellular Assays for Investigating Molecular Pathways (Focus on in vitro Mechanistic Insights, e.g., Enzyme Activity Modulation within a Cellular Context)

In vitro cellular assays are essential for understanding how 1-(4-methylbenzoyl)piperazine derivatives modulate molecular pathways within a cellular environment. These assays bridge the gap between studies on isolated molecular targets and more complex biological systems.